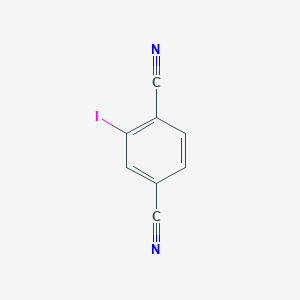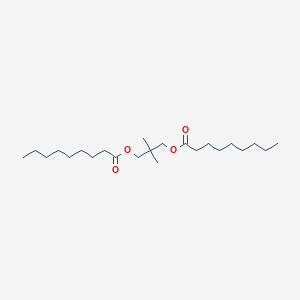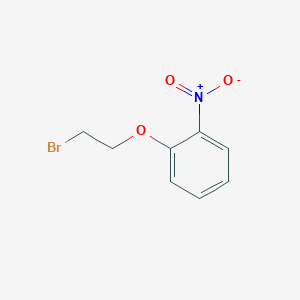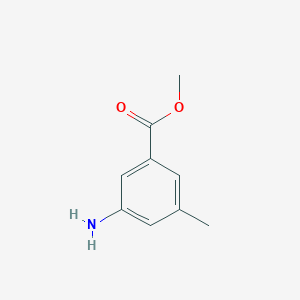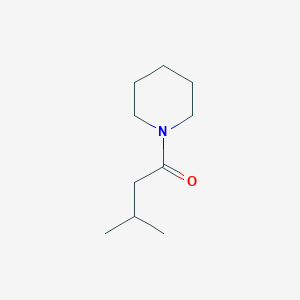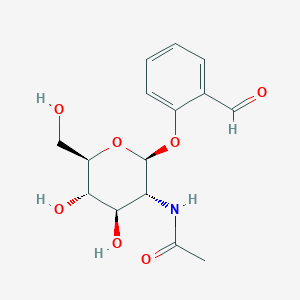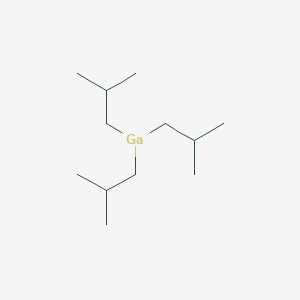
Tris(2-methylpropyl)gallane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2-methylpropyl)gallane, also known as TMG or tri-t-butylgallium, is a chemical compound that belongs to the organogallium family. This compound has been widely used in various scientific research applications due to its unique properties.
Mecanismo De Acción
Tris(2-methylpropyl)gallane acts as a gallium source in the synthesis of gallium-containing compounds. It can also act as a reducing agent in some reactions. The exact mechanism of action of Tris(2-methylpropyl)gallane is still under investigation.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Tris(2-methylpropyl)gallane. However, it has been reported that Tris(2-methylpropyl)gallane is a skin and eye irritant, and can cause respiratory irritation if inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Tris(2-methylpropyl)gallane in lab experiments is its high reactivity and purity. It also has a low melting point, which makes it easy to handle. However, Tris(2-methylpropyl)gallane is highly air-sensitive and must be stored and handled under inert conditions. It is also a highly toxic and flammable compound, which requires careful handling.
Direcciones Futuras
There are several future directions for the use of Tris(2-methylpropyl)gallane in scientific research. One area of interest is the development of new gallium-containing compounds for use in the semiconductor industry. Tris(2-methylpropyl)gallane can also be used as a precursor for the synthesis of other gallium-containing materials, such as GaN nanowires and thin films. Additionally, Tris(2-methylpropyl)gallane can be used in the development of new catalytic systems for organic synthesis. Further research is needed to fully understand the potential applications of Tris(2-methylpropyl)gallane in these areas.
Conclusion:
In conclusion, Tris(2-methylpropyl)gallane is a unique chemical compound that has been widely used in scientific research applications, particularly in the field of material science. Its high reactivity and purity make it a valuable precursor for the synthesis of gallium-containing compounds. However, its highly toxic and flammable nature requires careful handling and storage. Further research is needed to fully understand the potential applications of Tris(2-methylpropyl)gallane in various fields.
Métodos De Síntesis
Tris(2-methylpropyl)gallane can be synthesized through several methods, including the reaction of gallium metal with 2-methylpropene, or the reaction of gallium trichloride with tert-butyl lithium in the presence of 2-methylpropene. The latter method is more commonly used due to its higher yield and purity.
Aplicaciones Científicas De Investigación
Tris(2-methylpropyl)gallane has been widely used in scientific research applications, particularly in the field of material science. It has been used as a precursor for the deposition of gallium-containing thin films, which have various applications in the semiconductor industry. Tris(2-methylpropyl)gallane has also been used in the synthesis of gallium nitride (GaN), which is a key material for the development of blue and white light-emitting diodes (LEDs).
Propiedades
Número CAS |
17150-84-4 |
|---|---|
Nombre del producto |
Tris(2-methylpropyl)gallane |
Fórmula molecular |
C12H27Ga |
Peso molecular |
241.07 g/mol |
Nombre IUPAC |
tris(2-methylpropyl)gallane |
InChI |
InChI=1S/3C4H9.Ga/c3*1-4(2)3;/h3*4H,1H2,2-3H3; |
Clave InChI |
JHUXFIPODALNAN-UHFFFAOYSA-N |
SMILES |
CC(C)C[Ga](CC(C)C)CC(C)C |
SMILES canónico |
CC(C)C[Ga](CC(C)C)CC(C)C |
Sinónimos |
Triisobutylgallium |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2-Methylbenzyl)thio]acetic acid](/img/structure/B99457.png)
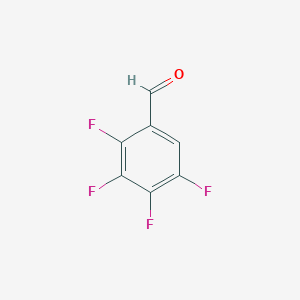
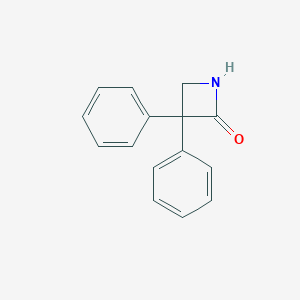
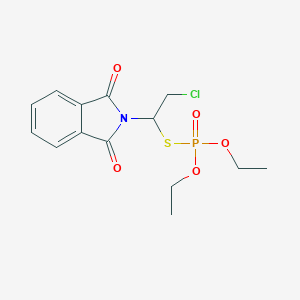
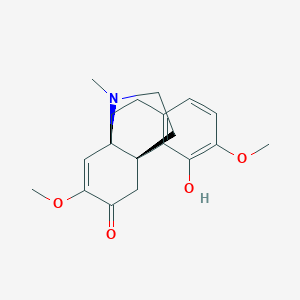
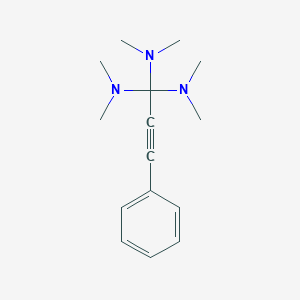
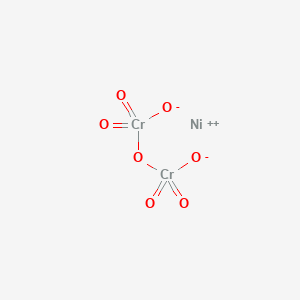
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine](/img/structure/B99475.png)
